2-[(2,5-Dimethylphenyl)carbonyl]cyclohexanecarboxylic acid
Description
2-[(2,5-Dimethylphenyl)carbonyl]cyclohexanecarboxylic acid is a cyclohexanecarboxylic acid derivative featuring a 2,5-dimethylphenyl carbonyl substituent at the second position of the cyclohexane ring. Its molecular formula is C₁₆H₂₀O₃, combining a lipophilic cyclohexane backbone with an aromatic 2,5-dimethylphenyl group linked via a ketone bridge.
Properties
IUPAC Name |
2-(2,5-dimethylbenzoyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O3/c1-10-7-8-11(2)14(9-10)15(17)12-5-3-4-6-13(12)16(18)19/h7-9,12-13H,3-6H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWXJQQNNQJGSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C2CCCCC2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-Dimethylphenyl)carbonyl]cyclohexanecarboxylic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of cyclohexanecarboxylic acid with 2,5-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[(2,5-Dimethylphenyl)carbonyl]cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the carbonyl group can yield alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-[(2,5-Dimethylphenyl)carbonyl]cyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2,5-Dimethylphenyl)carbonyl]cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound to structurally analogous molecules, focusing on substituent effects, ring systems, and functional groups.
Structural Analogues with Cyclohexanecarboxylic Acid Backbones
Target Compound :
- Structure : Cyclohexanecarboxylic acid with 2,5-dimethylphenyl carbonyl group.
- Molecular Formula : C₁₆H₂₀O₃.
- Key Features : Flexible cyclohexane ring, electron-donating methyl groups on the phenyl ring, and a carboxylic acid group.
- Cyclanilide (1-(((2,4-Dichlorophenyl)amino)carbonyl)cyclopropanecarboxylic acid): Structure: Cyclopropanecarboxylic acid with a 2,4-dichlorophenyl urea substituent. Molecular Formula: C₁₁H₁₀Cl₂N₂O₃. Comparison:
- Ring System : Cyclopropane (high ring strain) vs. cyclohexane (flexible chair conformation).
- Substituents: Chlorine atoms (electron-withdrawing) vs. methyl groups (electron-donoring), affecting electronic distribution and lipophilicity.
- Applications : Cyclanilide is a plant growth regulator , whereas the target compound’s dimethyl groups may favor lipid membrane penetration.
Aromatic Carbonyl Derivatives
- Benzilic Acid (2-Hydroxy-2,2-diphenylacetic acid) :
- Structure : Diphenylacetic acid with a hydroxyl group.
- Molecular Formula : C₁₄H₁₂O₃.
- Comparison :
- Functional Groups : Benzilic acid has a hydroxyl and two phenyl groups, contrasting with the target’s single dimethylphenyl carbonyl group.
- Acidity : Benzilic acid’s pKa (~3.0) is lower due to resonance stabilization of the conjugate base, while the target’s cyclohexane-carboxylic acid likely has a pKa near 4–3.
- Applications : Benzilic acid is used in organic synthesis and pharmaceuticals , whereas the target compound’s bioactivity remains speculative.
Substituent Effects: Dimethylphenyl vs. Dichlorophenyl
- Target Compound :
- Substituents : 2,5-Dimethylphenyl (lipophilic, sterically bulky).
- Propiconazole (Triazole Fungicide) :
- Structure : 1-((2-(2,4-Dichlorophenyl)tetrahydro-5-(trifluoro)methyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole.
- Comparison :
- Aromatic Substituents : Dichlorophenyl (electron-withdrawing, enhancing stability) vs. dimethylphenyl (electron-donating, increasing metabolic susceptibility).
- Bioactivity : Propiconazole’s triazole group enables antifungal activity via cytochrome P450 inhibition , while the target lacks such functional groups.
Data Table: Key Properties of Compared Compounds
Research Findings and Trends
- Steric Effects : The 2,5-dimethyl substitution may hinder rotation around the carbonyl bond, influencing binding to biological targets.
- Synthetic Utility : Unlike benzilic acid, which is used in esterification , the target’s cyclohexane backbone may favor conformational diversity in drug design.
Limitations and Contradictions
- Evidence Gaps : Direct data on the target compound’s physicochemical properties or bioactivity are absent in the provided sources.
- Structural Divergence : Comparisons rely on extrapolation from dissimilar compounds (e.g., cyclopropane vs. cyclohexane), limiting mechanistic insights.
Biological Activity
2-[(2,5-Dimethylphenyl)carbonyl]cyclohexanecarboxylic acid is a complex organic compound with significant potential in medicinal chemistry and biological research. Characterized by its unique structure, it features a cyclohexane ring, a carboxylic acid group, and a 2,5-dimethylphenyl carbonyl moiety. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on diverse research findings.
- Molecular Formula : C16H21NO3
- Molecular Weight : 275.34 g/mol
The compound's structure contributes to its reactivity and biological interactions, making it a subject of interest in various scientific fields.
Synthesis
The synthesis of this compound typically involves the reaction of 2,5-dimethylaniline with cyclohexanecarboxylic acid. Key reagents include:
- Coupling Agent : Dicyclohexylcarbodiimide (DCC)
- Catalyst : 4-Dimethylaminopyridine (DMAP)
This multi-step reaction process is crucial for producing the compound with high yield and purity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. It may modulate enzyme activity or receptor binding, influencing various biological processes.
Pharmacological Effects
Research indicates that this compound exhibits potential pharmacological effects, including:
- Antimicrobial Activity : Preliminary studies suggest it may possess antimicrobial properties.
- Anticancer Potential : Investigations into its anticancer effects are ongoing, with some studies reporting inhibition of tumor growth in vitro.
Case Studies and Research Findings
- Inhibition of Enzymatic Activity :
- Pharmacokinetic Profile :
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 2-[(2,4-Dimethylphenyl)carbonyl]cyclohexanecarboxylic acid | C16H21NO3 | Moderate ACE inhibition |
| 2-[(3,5-Dimethylphenyl)carbonyl]cyclohexanecarboxylic acid | C16H21NO3 | Anticancer activity reported |
| 2-[(2,6-Dimethylphenyl)carbonyl]cyclohexanecarboxylic acid | C16H21NO3 | Antimicrobial properties |
The unique substitution pattern on the aniline ring significantly influences the biological activity of these compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
